molecular formula C13H10Cl2N2O3 B2458597 methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate CAS No. 477852-83-8

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate

Cat. No. B2458597
CAS RN: 477852-83-8
M. Wt: 313.13
InChI Key: KTVQTAAPFWRTHI-UHFFFAOYSA-N
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Description

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is an organic compound that belongs to the carbamate family . It has a linear formula of C13H10Cl2N2O3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.14 .

Scientific Research Applications

Application in Silicone Rubber Manufacturing

Di(2,4-dichlorobenzoyl) peroxide (DCBP), a compound related to the one , is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its reactivity or incompatibility may negatively affect safety requirements and concerns during chemical reactions .

Use in Synthesis of Dichlorobenzamide Derivatives

Dichlorobenzamide derivatives, which are structurally similar to the compound you’re interested in, have been synthesized from reactions of arylamines and 3,5-dichlorobenzoyl chloride . These derivatives have been confirmed by single-crystal X-ray crystallography, showing relatively stable N‒H⋯O hydrogen bonds .

Role in Thermal Ignition Theory

The thermal ignition theory of di(2,4-dichlorobenzoyl) peroxide has been studied using kinetic-based curve fitting . This study was conducted to investigate the properties of DCBP by using differential scanning calorimetry and a literature review .

Use in Synthesis of Novel Methyl ®-N-Benzoyl

A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . The title compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

Use in Nitrosation Reactions

The nitrosation of certain compounds with NaNO2 has been used to obtain 1-methyl-4-nitroso-1H-pyrazol-5-amine . This compound was then reduced to 1-methyl-1H-pyrazole-4,5-diamine by direct Pd/C-catalyzed hydrogenation without separation or purification .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVQTAAPFWRTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325308
Record name methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477852-83-8
Record name methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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